Isobutyl (2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)phenyl)carbamate
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Overview
Description
Isobutyl (2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)phenyl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a dihydropyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl (2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)phenyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydropyridinyl Intermediate: This step involves the cyclization of appropriate precursors to form the dihydropyridinyl ring. Conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Trifluoromethyl Group: This step can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Carbamate Formation: The final step involves the reaction of the intermediate with isobutyl isocyanate under controlled conditions to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridinyl ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the dihydropyridinyl ring to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridinyl compounds.
Substitution: Various substituted phenyl carbamates.
Scientific Research Applications
Chemistry
In chemistry, Isobutyl (2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
Medicinally, the compound is investigated for its potential therapeutic effects. Its interactions with enzymes and receptors are of particular interest, and it may serve as a lead compound for the development of new drugs.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Isobutyl (2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)phenyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s trifluoromethyl group enhances its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Isobutyl (2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)phenyl)carbamate: Unique due to its trifluoromethyl group and dihydropyridinyl moiety.
Isobutyl (2,3,5-trifluoro-4-(4-hydroxy-3,4-dihydropyridin-1(2H)-yl)phenyl)carbamate: Similar structure but with a hydroxyl group instead of a carbonyl group.
Isobutyl (2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)phenyl)urea: Similar structure but with a urea linkage instead of a carbamate.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability
Properties
IUPAC Name |
2-methylpropyl N-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3/c1-9(2)8-24-16(23)20-12-7-11(17)15(14(19)13(12)18)21-5-3-10(22)4-6-21/h3,5,7,9H,4,6,8H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIRQOKNXFJWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=CC(=C(C(=C1F)F)N2CCC(=O)C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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